Unii-7S7ifq9ppg

Description

Classification and Scientific Context within Gamma-Carboline Based Synthetic Cannabinoids

5F-CUMYL-PEGACLONE is classified as a synthetic cannabinoid receptor agonist (SCRA). unodc.orgwikipedia.org Structurally, it belongs to the gamma-carboline class of compounds. wikipedia.orgwikipedia.org The gamma-carboline (γ-carboline) core, chemically known as 5H-pyrido[4,3-b]indole, is a tricyclic heterocyclic scaffold. wikipedia.org This structural feature distinguishes it from the more common indole, indazole, or naphthoylindole cores found in many other synthetic cannabinoid families like the JWH or AM series. wikipedia.orgresearchgate.net

Gamma-carboline alkaloids, both natural and synthetic, are known for a wide range of biological activities, making them important scaffolds in medicinal chemistry. nih.govresearchgate.net The emergence of CUMYL-PEGACLONE and its fluorinated successor, 5F-CUMYL-PEGACLONE, marked the introduction of this specific gamma-carboline core into the landscape of designer drugs. iiab.mewikipedia.org Research indicates that 5F-CUMYL-PEGACLONE acts as a potent full agonist of the CB1 receptor, an activity typical of psychoactive synthetic cannabinoids. wikipedia.orgnih.gov The binding of these agonists to cannabinoid receptors, particularly CB1, mediates their characteristic effects. unodc.org

Historical Perspective on the Emergence of 5F-CUMYL-PEGACLONE in Research Literature

The emergence of 5F-CUMYL-PEGACLONE is directly linked to the appearance and subsequent legal control of its non-fluorinated parent compound, CUMYL-PEGACLONE (SGT-151). nih.govspringermedizin.de CUMYL-PEGACLONE was first identified in late 2016 and quickly became prevalent on the German drug market. springermedizin.de Its γ-carbolinone core structure was a novelty in the designer drug scene at the time, although similar structures had been described in pharmaceutical patents by Bristol-Myers Squibb in 2001. iiab.mewikipedia.org

Following the legal scheduling of CUMYL-PEGACLONE in Germany, its 5-fluoro analog, 5F-CUMYL-PEGACLONE, was first identified in the country in 2017. wikipedia.orgspringermedizin.de This rapid succession is a common trend in the world of novel psychoactive substances, where slight chemical modifications are made to existing compounds to circumvent legal restrictions. nih.gov The first reports in forensic toxicology literature detailed its identification in seized materials and its metabolism. nih.govspringermedizin.de Research published in 2019 provided a detailed characterization of its human phase I metabolism, highlighting the extensive biotransformation the compound undergoes. nih.govresearchgate.net Subsequent studies and case reports have further documented its presence and pharmacological profile. springermedizin.deresearchgate.net

Methodological Approaches for Investigating Novel Synthetic Cannabinoids

The constant evolution of novel psychoactive substances like 5F-CUMYL-PEGACLONE presents significant challenges for analytical laboratories. nih.gov A multi-faceted methodological approach is essential for the unambiguous identification, characterization, and quantification of these compounds and their metabolites in various matrices. nih.govlabmanager.com

Chromatographic and Spectrometric Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): A foundational technique used for the analysis of seized herbal materials and biological samples. springermedizin.denih.govjst.go.jp It provides valuable information on the molecular weight and fragmentation patterns of the parent compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a crucial tool, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). labmanager.comfrontiersin.org LC-MS/MS is highly sensitive and specific, making it suitable for quantifying low concentrations of NPS and their metabolites in blood and urine. nih.gov HRMS provides high mass accuracy, which is invaluable for elucidating the elemental composition of unknown compounds and their metabolites, a critical step when reference standards are unavailable. labmanager.comclinicallab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of new compounds. nih.gov It provides detailed information about the chemical structure, which is essential when a substance is encountered for the first time.

In Vitro and In Silico Methods:

Metabolism Studies: Investigating the metabolism of a new compound is critical, as the parent drug is often not detectable in urine samples. nih.govnih.gov These studies are frequently conducted using in vitro models, such as pooled human liver microsomes (HLMs), to identify the major phase I and phase II metabolites. nih.govnih.govresearchgate.net The identified metabolites then become the targets for routine toxicological screening. For 5F-CUMYL-PEGACLONE, studies have shown extensive metabolism, including N-dealkylation, hydroxylation, and hydrolytic defluorination. nih.govresearchgate.net

Non-Targeted and Retrospective Analysis: Modern HRMS allows for non-targeted screening, where all data is collected and can be retrospectively analyzed for new compounds as information becomes available. nih.govojp.gov This data-mining approach is an effective strategy for the early detection of emerging drug trends. ojp.gov

Table 2: Key Methodological Approaches in NPS Research

| Methodology | Application in NPS Investigation | Key Advantages |

|---|---|---|

| GC-MS | Identification of volatile/semi-volatile compounds in seized materials. | Well-established libraries for known compounds. jst.go.jpnih.gov |

| LC-MS/MS | Targeted quantification of NPS and metabolites in biological fluids (blood, urine). frontiersin.org | High sensitivity and specificity. labmanager.comnih.gov |

| LC-HRMS | Untargeted screening and identification of unknown compounds and metabolites. nih.govlabmanager.com | High mass accuracy allows for chemical formula determination. labmanager.comclinicallab.com |

| NMR | Unambiguous structural elucidation of novel compounds. nih.gov | Provides definitive structural information. |

| In Vitro Metabolism (e.g., HLMs) | Identification of major metabolites for toxicological screening. nih.govnih.gov | Predicts metabolic pathways without human studies. researchgate.net |

| Data Mining/Retrospective Analysis | Early detection of emerging NPS from archived HRMS data. ojp.gov | Enables identification of trends and previously undetected substances. ojp.gov |

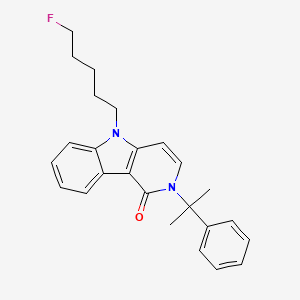

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(5-fluoropentyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN2O/c1-25(2,19-11-5-3-6-12-19)28-18-15-22-23(24(28)29)20-13-7-8-14-21(20)27(22)17-10-4-9-16-26/h3,5-8,11-15,18H,4,9-10,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRRORRDOWXERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CCCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336497 | |

| Record name | 5-Fluoro cumyl-pegaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377403-49-9 | |

| Record name | 5-Fluoro cumyl-pegaclone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2377403499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro cumyl-pegaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5F-CUMYL-PEGACLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S7IFQ9PPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Analog Development of 5f Cumyl Pegaclone

Retrosynthetic Analysis and Proposed Synthetic Pathways for 5F-CUMYL-PEGACLONE

A plausible retrosynthetic analysis of 5F-CUMYL-PEGACLONE commences with the disconnection of the two primary side chains from the central pyrido[4,3-b]indol-1-one core. This approach identifies three key synthons: the γ-carbolinone nucleus, a 5-fluoropentyl halide (or other suitable electrophile), and a cumyl-containing fragment.

The synthesis of the γ-carbolinone core itself can be approached through several established methods for indole and lactam formation. One common strategy involves the Fischer indole synthesis, which could utilize a suitably substituted phenylhydrazine and a piperidone derivative to construct the fused ring system. researchgate.net Alternative approaches might employ palladium-catalyzed cross-coupling reactions to form the key carbon-carbon and carbon-nitrogen bonds of the heterocyclic core.

Once the pyrido[4,3-b]indol-1-one scaffold is obtained, the synthesis proceeds with the sequential attachment of the side chains. The N-alkylation of the indole nitrogen with a 5-fluoropentyl halide, such as 1-bromo-5-fluoropentane, represents a critical step. This is typically achieved under basic conditions to deprotonate the indole nitrogen, thereby activating it for nucleophilic attack. The final key step involves the introduction of the cumyl group at the lactam nitrogen.

A proposed synthetic pathway would therefore involve:

Synthesis of the Pyrido[4,3-b]indol-1-one Core: Utilizing a Fischer indole synthesis or a palladium-catalyzed cyclization strategy.

N-Alkylation: Reaction of the γ-carbolinone with a 5-fluoropentyl halide in the presence of a suitable base.

Cumylation: Introduction of the 2-phenylpropan-2-yl (cumyl) group, potentially via a nucleophilic substitution reaction with a cumyl halide or by other coupling methods.

Optimization of Reaction Conditions and Yield for 5F-CUMYL-PEGACLONE Synthesis

For the N-alkylation of the γ-carbolinone core, the selection of the base is crucial. Stronger bases such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are often employed to ensure complete deprotonation of the indole nitrogen, thus driving the reaction to completion. However, milder bases like potassium carbonate (K2CO3) in acetone or acetonitrile may also be effective and offer advantages in terms of safety and ease of handling. The reaction temperature can be varied, with heating often employed to increase the reaction rate.

The introduction of the cumyl group presents its own set of challenges. The steric hindrance of the tertiary carbon on the cumyl moiety can slow down the reaction rate. Optimization of this step might involve exploring different activating agents or catalytic methods to facilitate the bond formation.

Table 1: Potential Optimization Parameters for 5F-CUMYL-PEGACLONE Synthesis

| Reaction Step | Parameter | Variables to Consider | Potential Impact on Yield and Purity |

| N-Alkylation | Base | NaH, K2CO3, Cs2CO3 | Strength of base affects deprotonation efficiency and reaction rate. |

| Solvent | DMF, Acetonitrile, Acetone | Solvent polarity and aprotic nature can influence reaction kinetics. | |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may lead to side products. | |

| Cumylation | Reagent | Cumyl bromide, Cumyl chloride | Reactivity of the leaving group will affect the reaction rate. |

| Catalyst | Phase-transfer catalysts, Metal catalysts | Can overcome steric hindrance and improve reaction efficiency. | |

| Temperature | Elevated temperatures may be required | Balances reaction rate with potential for decomposition. |

Systematic screening of these parameters using techniques such as Design of Experiments (DoE) would be instrumental in identifying the optimal conditions to maximize the yield and purity of the final product.

Green Chemistry Principles in 5F-CUMYL-PEGACLONE Synthetic Methodologies

The synthesis of complex molecules like 5F-CUMYL-PEGACLONE traditionally involves the use of hazardous reagents and solvents, generating significant chemical waste. The application of green chemistry principles aims to mitigate these environmental and safety concerns.

Several green chemistry strategies could be applied to the synthesis of 5F-CUMYL-PEGACLONE:

Use of Greener Solvents: Replacing hazardous solvents like DMF with more benign alternatives such as anisole, or exploring solvent-free reaction conditions. researchgate.net

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. For instance, the use of catalytic amounts of a phase-transfer catalyst for the N-alkylation step can improve efficiency while minimizing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are inherently more atom-economical, such as addition reactions over substitution reactions where possible.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

For example, a greener synthesis of the γ-carbolinone core could involve a one-pot reaction that minimizes workup and purification steps, thereby reducing solvent usage and waste generation. researchgate.net

Design and Synthesis of Novel 5F-CUMYL-PEGACLONE Analogs and Derivatives

The modular nature of the 5F-CUMYL-PEGACLONE structure allows for systematic modifications at three key positions: the fluoropentyl moiety, the phenylpropan-2-yl group, and the pyrido[4,3-b]indol-1-one core. The synthesis of such analogs is crucial for understanding structure-activity relationships (SAR).

Exploration of Structural Modifications on the Fluoropentyl Moiety

The 5-fluoropentyl chain plays a significant role in the pharmacological profile of many synthetic cannabinoids. Modifications to this moiety can provide valuable insights into its contribution to receptor binding and activity.

Table 2: Proposed Modifications to the Fluoropentyl Moiety

| Modification Type | Specific Examples | Synthetic Approach | Rationale for Investigation |

| Chain Length Variation | Butyl, Hexyl, Heptyl chains (with or without terminal fluorine) | N-alkylation with corresponding alkyl halides | To determine the optimal chain length for activity. |

| Fluorine Position | Fluorination at C-2, C-3, or C-4 positions | Synthesis of specifically fluorinated alkylating agents | To investigate the impact of fluorine's position on metabolic stability and potency. |

| Replacement of Fluorine | Methoxy, Cyano, or other small functional groups | N-alkylation with appropriately functionalized pentyl chains | To explore the effect of different electronic and steric properties at the terminal position. |

| Introduction of Unsaturation | Pentenyl or Pentynyl chains | N-alkylation with corresponding unsaturated halides | To assess the influence of conformational rigidity. |

The synthesis of these analogs would follow a similar pathway to that of 5F-CUMYL-PEGACLONE, utilizing the appropriately modified N-alkylating agent in the second step of the synthesis.

Investigating Substituent Effects on the Phenylpropan-2-yl Group

The cumyl group is another key feature of 5F-CUMYL-PEGACLONE. Investigating the effects of substituents on the phenyl ring can provide information on the electronic and steric requirements for optimal interaction with cannabinoid receptors.

Table 3: Proposed Modifications to the Phenylpropan-2-yl Group

| Substituent Type | Position | Specific Examples | Synthetic Approach | Rationale for Investigation |

| Electron-Donating | Para, Meta | -CH3, -OCH3, -N(CH3)2 | Use of substituted cumyl halides in the final synthetic step. | To probe the effect of increased electron density on the aromatic ring. |

| Electron-Withdrawing | Para, Meta | -F, -Cl, -Br, -CF3, -CN | Use of substituted cumyl halides in the final synthetic step. | To examine the impact of reduced electron density and altered lipophilicity. |

| Steric Bulk | Ortho, Meta | -CH3, -t-Butyl | Use of sterically hindered cumyl halides. | To investigate the tolerance for steric bulk around the phenyl ring. |

| Replacement of Phenyl | Naphthyl, Thienyl, Pyridyl | Synthesis of corresponding heteroaryl-propan-2-yl reagents. | To explore the influence of different aromatic systems on activity. |

The synthesis of these analogs would require the preparation of the corresponding substituted cumyl precursors, which would then be introduced in the final step of the synthetic sequence.

Derivatization Strategies of the Pyrido[4,3-b]indol-1-one Core

Table 4: Proposed Derivatization of the Pyrido[4,3-b]indol-1-one Core

| Position of Modification | Type of Reaction | Potential Reagents | Expected Structural Change |

| Aromatic Ring of Indole | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Introduction of substituents on the benzene ring portion of the core. |

| Palladium-Catalyzed Cross-Coupling | Boronic acids, Amines, Alkynes | Attachment of various functional groups to pre-functionalized (e.g., halogenated) core. | |

| Pyridine Ring | Reduction | Reducing agents (e.g., NaBH4) | Saturation of the double bond in the pyridine ring. |

| Oxidation | Oxidizing agents | Formation of N-oxides or other oxidized derivatives. |

These derivatization strategies would require the development of selective reaction conditions that modify the core without affecting the side chains. This may involve the use of protecting groups or carefully controlled reaction parameters. The synthesis of a variety of such derivatives would be essential for a comprehensive understanding of the SAR of this class of compounds. researchgate.net

Molecular Pharmacology and Receptor Interaction Mechanisms of 5f Cumyl Pegaclone

Agonist Activity at Cannabinoid Receptors (CB1 and CB2)

5F-CUMYL-PEGACLONE exhibits potent agonist activity at both the human cannabinoid receptor type 1 (hCB1) and type 2 (hCB2) receptors. It functions as a full agonist, effectively activating downstream signaling pathways associated with these G-protein coupled receptors. who.intresearchgate.netacs.org

Quantitative Receptor Binding Studies

Studies have quantified the binding affinity of 5F-CUMYL-PEGACLONE to cannabinoid receptors. In Chinese hamster ovary (CHO) cells, its affinity for hCB1 was reported as Ki = 1.37 ± 0.24 nM, and for hCB2 as Ki = 2.09 ± 0.33 nM. who.int Additional research has reported a Ki for hCB1 in the range of 0.31 ± 0.07 nM uniklinik-freiburg.de and 0.36 nM. who.int Its affinity for the hCB2 receptor has been reported as Ki = 8.29 ± 0.05 nM. nih.gov

Table 1: Receptor Binding Affinities of 5F-CUMYL-PEGACLONE

| Receptor | Ki (nM) | Reference |

| CB1 | 1.37 ± 0.24 | who.int |

| CB2 | 2.09 ± 0.33 | who.int |

| CB1 | 0.36 | who.int |

| CB1 | 4.57 | who.int |

| CB1 | 0.31 ± 0.07 | uniklinik-freiburg.de |

| CB2 | 8.29 ± 0.05 | nih.gov |

G-Protein Coupled Receptor (GPCR) Signaling Pathway Activation by 5F-CUMYL-PEGACLONE

5F-CUMYL-PEGACLONE potently activates intracellular signaling cascades downstream of the CB1 receptor. It acts as a full agonist, demonstrated by its ability to increase [35S]-GTPγS binding and inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation. who.int Functional assays have revealed strong CB1 activation with sub-nanomolar EC50 values. researchgate.netnih.gov For instance, it has shown EC50 values of 0.07 nM for mini-Gαi activation and 0.09 nM for β-arrestin2 recruitment, with corresponding Emax values of 260.9% and 655.1%, respectively. who.int Compared to the reference agonist JWH-018, 5F-CUMYL-PEGACLONE exhibited significantly higher efficacy, exceeding it by approximately two-fold in mini-Gαi assays and three-fold in β-arrestin2 assays. researchgate.netnih.gov

Table 2: Functional Activity at CB1 Receptor (Representative Data)

| Assay/Pathway | EC50 (nM) | Efficacy (Emax) | Reference |

| β-arrestin2 recruitment | 0.09 | 655.1% | who.int |

| β-arrestin2 recruitment | 0.23 | 344% | who.int |

| mini-Gαi activation | 0.07 | 260.9% | who.int |

| mini-Gαi activation | 0.17 | 194% | who.int |

| General CB1 Activation | ~0.09 | >2-fold JWH-018 | researchgate.netnih.gov |

Beta-Arrestin Recruitment and Receptor Internalization Mechanisms

5F-CUMYL-PEGACLONE is known to recruit β-arrestin2 to the CB1 receptor. who.intacs.orgnih.gov This recruitment is a critical event in the desensitization and subsequent internalization of G-protein coupled receptors (GPCRs), including the CB1 receptor. acs.orgnih.gov Research indicates that 5F-CUMYL-PEGACLONE can induce pronounced β-arrestin2 recruitment, thereby influencing downstream signaling events. who.int

Allosteric Modulation and Biased Agonism Profiles of 5F-CUMYL-PEGACLONE

The compound has been investigated for biased agonism, a phenomenon where a ligand preferentially activates specific signaling pathways over others. 5F-CUMYL-PEGACLONE has been reported to exhibit pronounced biased agonism at the CB1 receptor, showing a preference for β-arrestin2 recruitment over G protein activation (mini-Gαi). who.int In comparative studies, 5F-CUMYL-PEGACLONE, along with other synthetic cannabinoid receptor agonists (SCRAs), displayed a preference for β-arrestin2 signaling when compared to the reference compound CP55940. acs.orgnih.govacs.org Conversely, one study noted that none of the evaluated compounds, including 5F-CUMYL-PEGACLONE and its analogue CUMYL-PEGACLONE, showed significant biased agonism in their specific assay formats. researchgate.netnih.gov

Interaction with Non-Cannabinoid Receptors and Off-Target Binding Profiling

Information regarding the interaction of 5F-CUMYL-PEGACLONE with receptors other than CB1 and CB2 is limited in the available literature. One study noted a minor effect where 5F-CUMYL-PEGACLONE reduced basal Gαs protein activation at the histamine (B1213489) H2 receptor (H2) by approximately 8 ΔBRET·sec, but this effect was considered too small to warrant further investigation. otago.ac.nz Comprehensive off-target binding profiling data for this compound is not extensively detailed in the provided snippets.

Comparative Molecular Pharmacology of 5F-CUMYL-PEGACLONE with Related Synthetic Cannabinoids

5F-CUMYL-PEGACLONE is structurally related to CUMYL-PEGACLONE, differing by the presence of a fluorine atom on the pentyl side chain. springermedizin.dewikipedia.orgresearchgate.net This fluorination has been suggested to result in a more affine and active compound compared to its non-fluorinated counterpart. nih.gov Both CUMYL-PEGACLONE and 5F-CUMYL-PEGACLONE demonstrate potent CB1 receptor activation, with 5F-CUMYL-PEGACLONE exhibiting higher binding affinity (Ki = 0.31 ± 0.07 nM) compared to CUMYL-PEGACLONE (Ki = 1.37 ± 0.24 nM). who.intuniklinik-freiburg.de In terms of functional efficacy, both compounds exceed the activity of JWH-018. researchgate.netnih.gov However, one study suggests that the 5-fluorination of CUMYL-PEGACLONE may not intrinsically confer a higher CB1 activation potential, as both compounds showed similar high CB1 activation potential. researchgate.netnih.gov Other structural isomers of CUMYL-PEGACLONE, such as ethylbenzyl and n-propylphenyl variants, have shown significantly reduced CB1 activity, which is hypothesized to be due to steric hindrance within the ligand-binding pocket. researchgate.netnih.gov Cumyl-derived SCRAs, as a class, are generally characterized as potent and efficacious agonists at both CB1 and CB2 receptors. acs.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5f Cumyl Pegaclone and Its Analogs

Identification of Key Pharmacophoric Features for Cannabinoid Receptor Binding

The pharmacological activity of 5F-CUMYL-PEGACLONE at cannabinoid receptors is dictated by several key structural components:

Gamma-Carboline Core: The fundamental scaffold of 5F-CUMYL-PEGACLONE is a gamma-carboline, a tricyclic ring system that distinguishes it from other common synthetic cannabinoid classes like indoles or indazoles dntb.gov.uaresearchgate.netwikipedia.org. This core structure is essential for receptor interaction.

Cumyl Group: A significant feature is the "cumyl" substituent, specifically the 2-phenylpropan-2-yl moiety, which is attached to the core structure researchgate.netresearchgate.netservice.gov.ukunodc.orgunodc.org. This bulky, lipophilic group plays a role in receptor binding.

5-Fluoropentyl Chain: A critical pharmacophoric element is the 5-fluoropentyl chain, attached to the core structure. The presence of a fluorine atom at the terminal position of this alkyl chain has been identified as a key contributor to the compound's potent activity at the cannabinoid receptor 1 (CB1) wikipedia.orgresearchgate.netunodc.orgnih.gov.

Receptor Agonism: Functionally, 5F-CUMYL-PEGACLONE acts as a potent full agonist at the CB1 receptor, mediating its psychoactive effects dntb.gov.uawikipedia.orgunodc.orgwho.int.

Elucidation of Structural Determinants for Receptor Selectivity and Efficacy

The specific arrangement of functional groups within 5F-CUMYL-PEGACLONE and its analogs dictates their affinity, potency, efficacy, and selectivity for cannabinoid receptors.

Potency and Affinity Enhancement by Fluorination: A primary determinant of increased potency and affinity at the CB1 receptor is the terminal fluorination of the alkyl chain. The replacement of a hydrogen atom with fluorine in the pentyl chain, resulting in the 5-fluoropentyl moiety, significantly enhances these properties compared to non-fluorinated analogs, such as CUMYL-PEGACLONE wikipedia.orgresearchgate.netunodc.orgnih.govresearchgate.net. This bioisosteric modification is a common strategy employed to optimize ligand-receptor interactions researchgate.netunodc.org.

Impact of the 5-Fluoropentyl Chain: Research suggests that within certain series of cumyl-derived synthetic cannabinoids, the 5-fluoropentyl chain confers the highest level of potency nih.gov.

Receptor Selectivity: Studies on related cumyl-derived compounds indicate that the 5-fluoropentyl substituent can contribute to increased selectivity for the CB1 receptor over the CB2 receptor nih.gov.

Efficacy: 5F-CUMYL-PEGACLONE exhibits full agonistic efficacy at the CB1 receptor, meaning it can elicit the maximum possible response from the receptor upon binding dntb.gov.uaunodc.orgwho.int.

Table 1: CB1 Receptor Binding Affinity (EC50) of Select Cumyl-Derived Synthetic Cannabinoids

| Compound Description | N1-Substituent | Core Structure | CB1 Receptor EC50 (nM) | Reference |

| Indole-based analog with 5-fluoropentyl chain | 5-Fluoropentyl | Indole | 2.8 | nih.gov |

| Indazole-based analog with 5-fluoropentyl chain | 5-Fluoropentyl | Indazole | 0.43 | nih.gov |

| Indole-based analog with pentyl chain | Pentyl | Indole | 12.3 | nih.gov |

| Indazole-based analog with pentyl chain | Pentyl | Indazole | 2.3 | nih.gov |

Development of Predictive QSAR Models for 5F-CUMYL-PEGACLONE Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structures of compounds and their biological activities. For synthetic cannabinoids (SCs), QSAR studies have been undertaken to predict CB1 receptor binding affinities and potential for dependence and abuse mdpi.comnih.gov. These studies typically involve calculating molecular descriptors and employing statistical regression techniques, such as partial least squares (PLS) mdpi.comnih.gov.

Pharmacophore modeling, which identifies essential spatial and chemical features required for receptor binding, has also been used to screen for novel ligands and understand structure-activity relationships service.gov.ukresearchgate.netacs.orgkcl.ac.uk. Such models can highlight critical interactions, like hydrogen bonding between a carbonyl oxygen and specific amino acid residues in the CB1 receptor acs.org.

While these general QSAR and pharmacophore modeling approaches have been applied to synthetic cannabinoids, specific predictive QSAR models tailored for 5F-CUMYL-PEGACLONE analogs, or datasets that explicitly include 5F-CUMYL-PEGACLONE for model development, are not detailed in the provided literature. The existing SAR data, particularly the impact of the 5-fluoropentyl chain, provides a foundation for potential future QSAR development for this class of compounds.

Bioisosteric Replacements and Their Impact on Pharmacological Activity

Bioisosteric replacements involve substituting one atom or group with another that possesses similar physical or chemical properties, aiming to modulate pharmacological activity, metabolic stability, or other characteristics. In the context of synthetic cannabinoids, terminal fluorination is a prominent example of a bioisosteric strategy.

Terminal Fluorination: The substitution of a hydrogen atom with a fluorine atom in the terminal position of an alkyl chain, such as the conversion of a pentyl chain to a 5-fluoropentyl chain, is a recognized bioisosteric modification researchgate.net. This strategy is frequently employed in the design of SCs to enhance their affinity and potency at the CB1 receptor researchgate.netunodc.org.

Advanced Analytical Chemistry Methodologies for 5f Cumyl Pegaclone Research

Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques are fundamental for separating 5F-CUMYL-PEGACLONE from complex biological or seized material matrices, followed by sensitive detection and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely utilized for the separation of 5F-CUMYL-PEGACLONE. These methods employ various stationary phases (e.g., C18) and mobile phase gradients to achieve optimal resolution from interfering compounds. Studies have demonstrated the effectiveness of reversed-phase HPLC coupled with mass spectrometry for analyzing 5F-CUMYL-PEGACLONE and its metabolites in biological samples nih.govnih.govresearchgate.net. The development of these methods often involves optimizing parameters such as column type, mobile phase composition, flow rate, and temperature to achieve efficient separation and improve sensitivity for downstream detection.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is indispensable for the definitive identification and quantification of 5F-CUMYL-PEGACLONE.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is commonly employed due to its high sensitivity and selectivity. For 5F-CUMYL-PEGACLONE, electrospray ionization (ESI) in positive ion mode is typically used, yielding a protonated molecular ion [M+H]⁺ at m/z 391.2180 nih.gov. Fragmentation of this precursor ion produces characteristic product ions, enabling targeted analysis. For instance, fragment ions at m/z 273.1398 (likely C₁₆H₁₈FN₂O⁺) and m/z 253.1335 (resulting from HF elimination) have been reported nih.gov. Optimization of collision-induced dissociation (CID) energies and selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are critical for robust quantification springermedizin.de. Studies have developed LC-MS/MS methods with low limits of quantification (LOQ) for synthetic cannabinoids, including 5F-CUMYL-PEGACLONE, often in the range of 0.05–0.5 ng/mL in biological matrices mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another established technique for analyzing volatile and semi-volatile compounds like synthetic cannabinoids. 5F-CUMYL-PEGACLONE can be analyzed using GC-MS, with characteristic major ions reported at m/z 91, 197, 272, and 390 (molecular ion) unodc.org. The development of GC-MS methods involves optimizing GC parameters such as column type (e.g., HP-5-MS), oven temperature programs, and MS parameters (e.g., electron ionization energy) to achieve effective separation and detection uniklinik-freiburg.de.

Table 1: Key Mass Spectrometry Data for 5F-CUMYL-PEGACLONE

| Technique | Ion Type | m/z Value | Description/Fragment | Reference |

| LC-MS/MS | Precursor Ion | 391.2180 | [M+H]⁺ (C₂₅H₂₈FN₂O⁺) | nih.gov |

| LC-MS/MS | Fragment Ion | 273.1398 | C₁₆H₁₈FN₂O⁺ (α-cleavage) | nih.gov |

| LC-MS/MS | Fragment Ion | 253.1335 | C₁₆H₁₇N₂O⁺ (HF elimination from fragment a) | nih.gov |

| GC-MS | Major Ion | 390 | M⁺ | unodc.org |

| GC-MS | Major Ion | 91 | unodc.org | |

| GC-MS | Major Ion | 197 | unodc.org | |

| GC-MS | Major Ion | 272 | unodc.org |

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis) for Structural Confirmation

Spectroscopic methods are crucial for confirming the molecular structure and identity of synthesized or isolated 5F-CUMYL-PEGACLONE.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the complete structure of organic molecules. Researchers have employed NMR techniques, often in conjunction with other spectroscopic methods, to characterize 5F-CUMYL-PEGACLONE, confirming its structural similarity to related compounds like CUMYL-PEGACLONE with minor differences swafs.usbruker.comnih.govnews-medical.netnih.govresearchgate.netoup.com. The detailed assignment of NMR signals provides definitive proof of the compound's structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by analyzing the absorption of infrared radiation. Attenuated Total Reflection IR (ATR-IR) spectra of solid 5F-CUMYL-PEGACLONE have been recorded and made available, aiding in its identification and comparison with reference standards policija.sispectrabase.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 5F-CUMYL-PEGACLONE, UV-Vis spectra typically show absorption maxima (λmax) around 252 nm who.int. Similar absorption patterns are observed for its metabolites caymanchem.com.

Table 2: Spectroscopic Data for 5F-CUMYL-PEGACLONE

| Technique | Characteristic Feature | Value(s) | Reference |

| UV-Vis | λmax | 252 nm | who.int |

| IR | Characteristic Peaks | ATR-IR spectra available; specific wavenumbers not detailed in search results. | policija.sispectrabase.com |

| NMR | Structural Confirmation | ¹H, ¹³C NMR utilized for detailed structural elucidation. Specific assignments not detailed in search results. | swafs.usbruker.comnih.govnews-medical.netnih.govresearchgate.netoup.com |

Development of Immunoassays for High-Throughput Screening in Research Settings

While mass spectrometry-based methods offer high specificity, immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), are valuable for high-throughput screening due to their speed and cost-effectiveness. Immunoassays have been developed for detecting various synthetic cannabinoids and their metabolites oup.comresearchgate.netnih.govacs.org. These assays typically rely on antibodies raised against specific synthetic cannabinoids or their common metabolites. For 5F-CUMYL-PEGACLONE, the development of specific immunoassays would involve generating antibodies that can selectively bind to the compound or its unique metabolites, allowing for rapid screening of large numbers of samples in research or forensic laboratories acs.org. Such assays are often calibrated against known concentrations of target analytes or their metabolites, with performance evaluated against confirmatory methods like LC-MS/MS oup.comnih.gov.

Method Validation for Research Applications (Specificity, Sensitivity, Accuracy, Precision)

Rigorous validation of analytical methods is paramount for reliable research findings. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components in the sample matrix (e.g., metabolites, endogenous compounds, other drugs). This is often demonstrated by analyzing blank matrices and potential interferents, and by using selective detection techniques like MS/MS.

Sensitivity: Refers to the method's ability to detect and quantify the analyte at low concentrations. This is typically assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). For 5F-CUMYL-PEGACLONE, LOQs in biological samples have been reported as low as 0.05–0.1 ng/mL mdpi.comresearchgate.net.

Accuracy: The closeness of agreement between the measured value and the true or accepted reference value. It is often expressed as a percentage recovery and assessed by analyzing spiked samples at different concentration levels. For 5F-CUMYL-PEGACLONE analysis, accuracy values are typically expected to be within ±15% researchgate.net.

Precision: The closeness of agreement between independent measurements obtained under stipulated conditions. It is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with acceptable values usually within ±15% researchgate.net.

Other parameters: Method validation also includes assessing linearity, range, recovery, and matrix effects. For instance, recoveries for 5F-CUMYL-PEGACLONE analysis have been reported between 88–107%, with matrix effects ranging from 89–119% researchgate.net. Immunoassays also require validation for sensitivity and specificity, with reported values for related assays showing high specificity (>95%) and good sensitivity (>95%) oup.com.

Table 3: Method Validation Parameters for Synthetic Cannabinoid Analysis (General & Specific)

| Parameter | Value(s) | Context / Compound(s) | Reference |

| Lower Limit of Quantification (LOQ) | 0.05–0.5 ng/mL | Synthetic cannabinoids in blood/urine | mdpi.com |

| Lower Limit of Quantification (LOQ) | 0.1 ng/mL | 5F-CUMYL-P7AICA in blood and urine | researchgate.net |

| Accuracy | ±15% (intra- and interday) | 5F-CUMYL-P7AICA in blood and urine | researchgate.net |

| Precision | ±15% (intra- and interday) | 5F-CUMYL-P7AICA in blood and urine | researchgate.net |

| Recovery | 88–107% | 5F-CUMYL-P7AICA in blood and urine | researchgate.net |

| Matrix Effects | 89–119% | 5F-CUMYL-P7AICA in blood and urine | researchgate.net |

| Accuracy (overall) | 98% | Immunoassay for JWH-018/JWH-250 | oup.com |

| Sensitivity (overall) | >95% | Immunoassay for JWH-018/JWH-250 | oup.com |

| Specificity (overall) | >95% | Immunoassay for JWH-018/JWH-250 | oup.com |

| Sensitivity (immunoassay) | 75.6% (at 10 μg/L cutoff) | HEIA K2 Spice kit for JWH-018 N-pentanoic acid metabolite | nih.gov |

| Specificity (immunoassay) | 99.6% (at 10 μg/L cutoff) | HEIA K2 Spice kit for JWH-018 N-pentanoic acid metabolite | nih.gov |

Computational Chemistry and Cheminformatics in 5f Cumyl Pegaclone Research

Molecular Docking and Dynamics Simulations of 5F-CUMYL-PEGACLONE-Receptor Complexes

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as 5F-CUMYL-PEGACLONE, binds to its receptor and the stability of the resulting complex. These methods are particularly valuable for understanding the interactions of synthetic cannabinoids with the cannabinoid receptors, CB1 and CB2.

5F-CUMYL-PEGACLONE is a potent full agonist of the CB1 receptor. wikipedia.org Research has shown that it possesses a high binding affinity for both CB1 and CB2 receptors, with Ki values of 0.31 ± 0.07 nM for the human CB1 receptor and 1.56 ± 0.66 nM for the human CB2 receptor. uniklinik-freiburg.de The addition of a fluorine atom to the pentyl chain is a common modification in synthetic cannabinoids and is often associated with increased potency. nih.gov

A study comparing 5F-CUMYL-PEGACLONE with its non-fluorinated parent compound, CUMYL-PEGACLONE, and two structural isomers (ethylbenzyl and n-propylphenyl isomers) provided insights into its receptor interactions. nih.gov While both 5F-CUMYL-PEGACLONE and CUMYL-PEGACLONE demonstrated strong CB1 activation with sub-nanomolar EC50 values, the two isomers exhibited significantly reduced CB1 activity. nih.gov Researchers hypothesized that this reduction in activity is due to steric hindrance within the ligand-binding pocket of the CB1 receptor, a theory that could be further investigated and visualized through molecular docking simulations. nih.gov

Molecular dynamics simulations can complement docking studies by providing a dynamic view of the ligand-receptor complex over time. These simulations can reveal the stability of the binding pose, the flexibility of the ligand and receptor, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex. For 5F-CUMYL-PEGACLONE, such simulations could elucidate how the gamma-carbolinone core and the cumyl group orient within the CB1 binding pocket and how the 5-fluoropentyl tail interacts with specific residues, contributing to its high affinity and efficacy. A structural model of the CB1 receptor complexed with a different synthetic cannabinoid, MDMB-FUBINACA, has been developed using cryoelectron microscopy, providing a valuable template for docking and simulation studies of other synthetic cannabinoids like 5F-CUMYL-PEGACLONE. mdpi.com

Table 1: Reported Binding Affinities and Potencies of 5F-CUMYL-PEGACLONE and Related Compounds

| Compound | Receptor | Binding Affinity (Ki) | Potency (EC50) | Reference |

| 5F-CUMYL-PEGACLONE | hCB1 | 0.31 ± 0.07 nM | Sub-nanomolar | uniklinik-freiburg.denih.gov |

| hCB2 | 1.56 ± 0.66 nM | - | uniklinik-freiburg.de | |

| CUMYL-PEGACLONE | hCB1 | - | Sub-nanomolar | nih.gov |

| CUMYL-PEGACLONE ethylbenzyl isomer | hCB1 | - | >100 nM | nih.gov |

| CUMYL-PEGACLONE n-propylphenyl isomer | hCB1 | - | >100 nM | nih.gov |

Ligand-Based and Structure-Based Drug Design Approaches for Novel Analogs

The continuous emergence of new synthetic cannabinoids necessitates proactive approaches to predict their structures and pharmacological effects. Ligand-based and structure-based drug design are two key computational strategies used for this purpose.

Ligand-based drug design relies on the knowledge of a set of molecules known to be active at a particular target. By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of features necessary for biological activity. For synthetic cannabinoids, a pharmacophore model would typically include features like a hydrophobic aromatic region, a hydrogen bond acceptor, and a hydrophobic alkyl chain. This model can then be used to virtually screen libraries of new or hypothetical compounds to identify potential new agonists. The development of such models for cumyl-containing synthetic cannabinoids could help in anticipating the next generation of designer drugs.

Structure-based drug design , on the other hand, utilizes the three-dimensional structure of the target receptor, in this case, the CB1 or CB2 receptor. With a high-resolution crystal or cryo-EM structure, or even a well-validated homology model, researchers can design novel ligands that fit optimally into the binding site. nih.gov This approach allows for the rational design of analogs with desired properties, such as increased selectivity for CB2 over CB1 to potentially reduce psychoactive effects while retaining other therapeutic benefits. For instance, the synthesis of scaffold-hopping analogs, where the core chemical structure is altered while maintaining key binding interactions, is a strategy employed by clandestine labs. researchgate.net Computational structure-based design can be used to explore a vast number of potential scaffolds and substituents, predicting their binding affinity and potential activity before they are synthesized.

The study of scaffold-hopping analogs of other cumyl-based synthetic cannabinoids, such as 5F-CUMYL-PICA and 5F-CUMYL-PINACA, demonstrates the application of these design principles. researchgate.net Researchers synthesized and pharmacologically evaluated 5F-CUMYL-P7AICA, a 7-azaindole (B17877) analog, showing how changes in the core structure impact receptor binding and functional activity. researchgate.net Such studies, guided by computational design, are invaluable for understanding the structure-activity relationships (SAR) of this evolving class of compounds.

Virtual Screening and Predictive Modeling of Pharmacological Profiles

Virtual screening is a computational technique that involves the screening of large libraries of chemical compounds against a biological target to identify potential "hits." This can be done using either ligand-based or structure-based approaches. In the context of 5F-CUMYL-PEGACLONE and other NPS, virtual screening can be used to predict the pharmacological profiles of newly identified or suspected compounds.

Predictive modeling, often employing machine learning and artificial intelligence, can be used to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models correlate the chemical structure of a compound with its biological activity. For synthetic cannabinoids, a QSAR model could be trained on a dataset of known compounds with their corresponding CB1/CB2 binding affinities or functional potencies. Such a model could then be used to predict the activity of new, uncharacterized compounds like 5F-CUMYL-PEGACLONE or its analogs. The rank order of potency in drug discrimination studies has been shown to correlate with CB1 receptor binding affinity for a range of synthetic cannabinoids, highlighting the potential for predictive modeling. nih.gov

Furthermore, predictive toxicology models can be developed to forecast the potential adverse effects of these substances. nih.govscitechnol.comresearchgate.net By integrating data on chemical structure, in vitro assay results, and known toxicological endpoints, these models can help to prioritize compounds for further in-depth toxicological evaluation. For example, predicting off-target effects is crucial, as interactions with other receptors can contribute to the complex and severe toxicities observed with some synthetic cannabinoids. frontiersin.org A broad screening of several synthetic cannabinoids revealed that they can interact with a range of other G-protein coupled receptors, which could contribute to their toxicological profiles. frontiersin.org Predictive models could be developed to anticipate such off-target interactions for new compounds based on their chemical structures.

Cheminformatics Analysis of Chemical Space and Structural Diversity of Related Compounds

Cheminformatics provides the tools to analyze and visualize the chemical space of a group of compounds, offering insights into their structural diversity and relationships. The "chemical space" is a multidimensional representation of all possible molecules, where each molecule is a point defined by its structural and functional properties. scispace.com

For synthetic cannabinoids, analyzing the chemical space of the gamma-carbolinone class, to which 5F-CUMYL-PEGACLONE belongs, can reveal trends in structural modifications and help to understand the landscape of these emerging drugs. Techniques like Principal Component Analysis (PCA) and t-Distributed Stochastic Neighbor Embedding (t-SNE) can be used to create lower-dimensional visualizations of the chemical space, grouping compounds with similar properties. scispace.com This can help to identify clusters of related compounds and understand the structural features that differentiate them.

By mapping the known synthetic cannabinoids within this chemical space, researchers can identify "hotspots" of chemical innovation by clandestine chemists and potentially predict future structural modifications. This analysis can also highlight gaps in the characterized chemical space, suggesting areas where novel and uncharacterized compounds may exist. Understanding the structural diversity of compounds related to 5F-CUMYL-PEGACLONE is essential for developing broad-based analytical methods for their detection and for anticipating the pharmacological properties of future generations of synthetic cannabinoids. The evolution of synthetic cannabinoids has been marked by increasing chemical diversity to circumvent legal controls, making the systematic analysis of their chemical space a critical area of research. nih.gov

Emerging Research Directions and Future Perspectives on 5f Cumyl Pegaclone

Investigation of Novel Biological Targets Beyond Cannabinoid Receptors

While synthetic cannabinoids are primarily known for their interaction with cannabinoid receptors CB1 and CB2, emerging research suggests a more complex pharmacological profile. Studies indicate that some SCs, potentially including compounds like 5F-CUMYL-PEGACLONE, may act as agonists at other receptor systems. These include the transient receptor potential vanilloid-type 1 (TRVP1) and the orphan G-protein-coupled receptor GPR55, and may also influence opioid and benzodiazepine (B76468) receptors nih.gov. This broader receptor interaction profile suggests that the observed effects and potential toxicities of SCs could stem from complex, multi-target mechanisms rather than solely from cannabinoid receptor agonism. Furthermore, research into "biased agonism" is revealing that SCs can preferentially activate specific intracellular signaling pathways downstream of a receptor, such as the β-arrestin2 pathway over the Gαi protein pathway, relative to reference agonists like CP55940 acs.org. Understanding these nuanced interactions is crucial for predicting the diverse physiological impacts of these compounds and for developing targeted interventions.

Application of Advanced Omics Technologies (Proteomics, Metabolomics) in Research

The extensive metabolism of synthetic cannabinoids in the human body necessitates advanced analytical techniques for accurate identification and monitoring. Studies focusing on 5F-CUMYL-PEGACLONE have identified numerous phase I metabolites through liquid chromatography–high-resolution mass spectrometry (LC-qToF-MS) and LC-MS/MS analyses of human liver microsomes and urine samples nih.govuniklinik-freiburg.deresearchgate.net. These metabolic pathways include hydroxylation, N-dealkylation, hydrolytic defluorination, and oxidation to various acid metabolites nih.govuniklinik-freiburg.de.

For instance, research has identified at least 15 phase I metabolites of 5F-CUMYL-PEGACLONE in vivo, with reactions occurring on both the γ-carbolinone core and the 5-fluoropentyl chain nih.gov. Some of these metabolites, such as the propionic acid metabolite, are common with the non-fluorinated analog CUMYL-PEGACLONE, posing challenges for compound-specific detection. However, metabolites hydroxylated at the γ-carbolinone core have been identified as more reliable markers for differentiating 5F-CUMYL-PEGACLONE uptake uniklinik-freiburg.de. The identification of specific metabolizing enzymes, such as cytochrome P450 isoforms (CYP3A4, CYP3A5, CYP2C8, CYP2C9, CYP2C19), also provides insights into potential drug-drug interactions and individual metabolic variability nih.gov. These detailed metabolic profiles are foundational for developing robust screening methods and understanding the pharmacokinetic behavior of SCs.

Table 1: Key Phase I Metabolites of 5F-CUMYL-PEGACLONE Identified in Human Samples

| Metabolite Designation | Primary Metabolic Reaction(s) | Significance for Detection |

| M01 | Hydroxylation | Common with CUMYL-PEGACLONE |

| M02 | Hydroxylation | Common with CUMYL-PEGACLONE |

| M04 | N-dealkylation | Common with CUMYL-PEGACLONE |

| M06 | Oxidation to propionic acid | High sensitivity, not compound-specific |

| M10 | Hydroxylation | Identified as a potential target for maximum sensitivity |

| M13 | Hydroxylation at γ-carbolinone core | Compound-specific marker for differentiation |

Development of In Silico Tools for Rapid Assessment of Synthetic Cannabinoids

The rapid proliferation of novel synthetic cannabinoids necessitates the development of predictive computational tools. Quantitative Structure-Activity Relationship (QSAR) models are emerging as critical instruments for correlating chemical structures with biological activities, particularly binding affinities to cannabinoid receptors like CB1 mdpi.comnih.govsemanticscholar.orgresearchgate.net. These models enable the prediction of a compound's potential potency and abuse liability based on its molecular descriptors, serving as an early warning system for forensic chemists and regulators mdpi.comnih.govsemanticscholar.orgresearchgate.netmdpi.comresearchgate.net. For example, QSAR models have been developed to predict CB1 receptor binding affinities, with some models demonstrating good predictability for synthetic cannabinoids mdpi.comnih.govresearchgate.net.

Q & A

Q. Step 2: Experimental Validation

- Reproduce disputed conditions (e.g., sample concentration, pH).

- Apply advanced techniques (e.g., 2D NMR for ambiguous peaks) .

Q. Step 3: Contextual Reporting

- Disclose all experimental variables in publications. Flag unresolved discrepancies as "limitations" for future study .

Advanced: How should researchers optimize synthetic pathways for this compound to improve yield and scalability?

Answer:

Methodology:

- Design of Experiments (DoE): Use factorial design to test variables (catalyst loading, temperature, reaction time).

- Analytical Monitoring: Track intermediates via LC-MS and optimize purification (e.g., column chromatography vs. recrystallization) .

Data Analysis:

- Calculate % yield and atom economy. Compare with green chemistry metrics (E-factor) .

- Use response surface modeling to identify ideal conditions .

Reproducibility: Share synthetic protocols in supplementary materials, including troubleshooting steps (e.g., inert atmosphere requirements) .

Basic: What ethical considerations apply when publishing data on this compound’s toxicity?

Answer:

- Transparency: Disclose all adverse effects, even if statistically insignificant.

- Data Robustness: Validate toxicity assays (e.g., LD50 in murine models) with triplicate runs and blinded analysis .

- Compliance: Follow OECD guidelines for chemical safety reporting. Cite institutional review board (IRB) approvals .

Advanced: How can computational modeling (e.g., QSAR, molecular docking) complement experimental studies of this compound?

Answer:

Integration Workflow:

Predictive Modeling: Use Quantitative Structure-Activity Relationship (QSAR) to estimate bioactivity. Validate with in vitro assays .

Molecular Docking: Simulate binding affinities to target proteins (e.g., AutoDock Vina). Cross-check with crystallographic data .

Limitations: Address force field inaccuracies by calibrating models against experimental IC50 values .

Documentation: Provide software parameters, scoring functions, and validation metrics in methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.